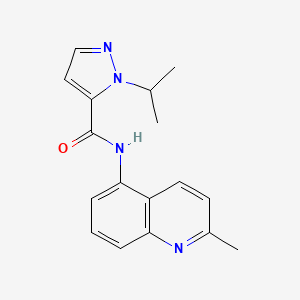
1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide, also known as IQ-1S, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. IQ-1S is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in a variety of cellular processes, including embryonic development, tissue homeostasis, and stem cell maintenance. In
Aplicaciones Científicas De Investigación
Antitubercular Applications
Research on derivatives similar to the query compound, such as 2-isonicotinoylhydrazinecarboxamide, demonstrates significant in vitro anti-tubercular activity against various strains of Mycobacterium tuberculosis. These findings suggest that structural analogs of "1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide" could offer promising leads for new anti-TB compounds with enhanced efficacy and reduced cytotoxicity, highlighting the potential for developing novel therapeutics in the fight against tuberculosis (Asif, 2014).
Neurodegenerative Disease Treatment
Isoquinoline derivatives, including those structurally similar to the query compound, have been explored for their pharmacological importance in treating neurodegenerative diseases. Such compounds exhibit a range of biological activities, including anti-Parkinsonism, anti-tumoral, and anti-Alzheimer's, offering a valuable chemical scaffold for the development of novel central nervous system (CNS) acting drugs (Danao et al., 2021). Additionally, pyrazoline-containing compounds have been highlighted for their neuroprotective properties, potentially useful in managing neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by inhibiting key enzymes involved in these conditions (Ahsan et al., 2022).
Antimicrobial and Anti-biofilm Activities
Research into compounds with similar frameworks, such as carvacrol, which shares a methyl group and aromatic characteristics with the query compound, demonstrates potent antimicrobial and anti-biofilm activities. These properties suggest potential applications in preventing and treating infections caused by biofilm-forming pathogens, thereby contributing to the development of new anti-infective materials (Marchese et al., 2018).
Cancer Research
The structural motifs present in "1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide" are reminiscent of those in various isoquinoline and pyrazoline derivatives, which have been explored for their anticancer properties. These compounds are studied for their roles in inhibiting tumor growth and proliferation, suggesting that similar structures could be synthesized and tested for anticancer activities, thereby enriching the arsenal of chemotherapeutic agents (Abbas et al., 2021).
Propiedades
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)21-16(9-10-18-21)17(22)20-15-6-4-5-14-13(15)8-7-12(3)19-14/h4-11H,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZRTBXXKUABI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=NN3C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)
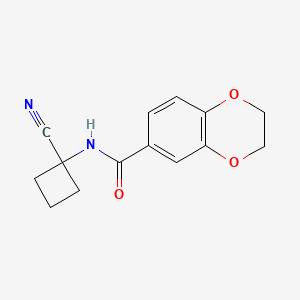
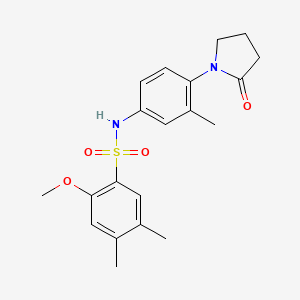
amino}propanoic acid](/img/structure/B2373847.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)

![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)
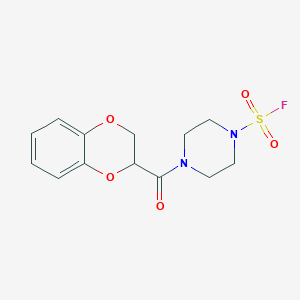
![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)

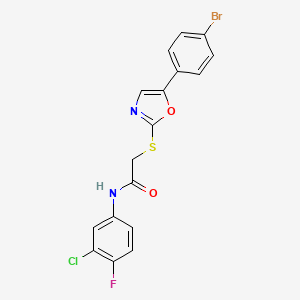
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2373859.png)

